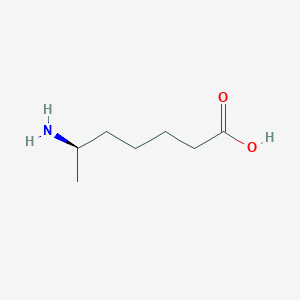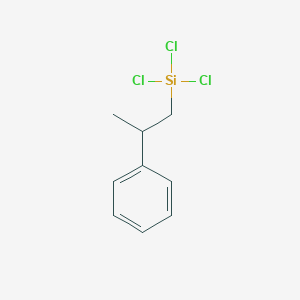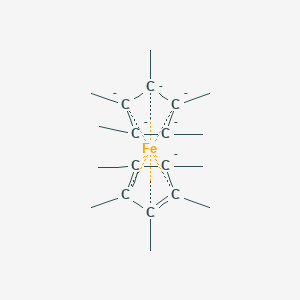
Bis(pentamethylcyclopentadienyl)iron(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
- The synthesis of bis(pentamethylcyclopentadienyl)iron(II) and similar compounds has been explored in various studies. For example, Arduengo et al. (2005) reported the synthesis of a hetero-substituted metallocene, providing insights into the structural determination of such compounds through X-ray crystallographic analysis (IIIAnthony J. Arduengo et al., 2005).
Molecular Structure Analysis
- The molecular structure of bis(pentamethylcyclopentadienyl)iron(II) and related iron(II) complexes has been extensively studied. For example, Spiccia et al. (1998) characterized iron(II) complexes of pentadentate ligands, revealing insights into the molecular geometry and coordination (L. Spiccia et al., 1998).
Chemical Reactions and Properties
- The chemical reactivity of bis(pentamethylcyclopentadienyl)iron(II) involves various interactions and transformations. Murakami et al. (2013) discussed the synthesis and characterization of iron(II) complexes with different ligands, highlighting the reactivity and formation of different coordination geometries (K. Murakami et al., 2013).
Physical Properties Analysis
- The physical properties of bis(pentamethylcyclopentadienyl)iron(II), such as thermal stability and solubility, have been examined. Li et al. (2018) investigated a related zirconium complex, providing insights into properties like thermal stability and acidity (Ningbo Li et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as bonding and reactivity, of bis(pentamethylcyclopentadienyl)iron(II) have been a subject of research. For instance, Mauro et al. (1993) synthesized and studied a monomeric compound related to bis(pentamethylcyclopentadienyl)iron(II), providing insights into its coordination geometry and reactivity (A. Mauro et al., 1993).
科学研究应用
Catalysis
In the realm of catalysis, bis(pentamethylcyclopentadienyl)iron(II) derivatives have been explored for their efficacy in oxidation reactions, hydrogenation processes, and polymerization activities. For instance, complexes derived from bis(pentamethylcyclopentadienyl)iron(II) have been investigated for alkane oxidation with the aim of understanding catalyst degradation mechanisms, which is crucial for designing more durable catalytic systems (Grau et al., 2014). Similarly, iron(II) complexes featuring chiral ligands based on bis(pentamethylcyclopentadienyl)iron(II) have shown promising results in the enantioselective transfer hydrogenation of ketones, indicating their potential for asymmetric synthesis (Bigler & Mezzetti, 2014).
Materials Science
In materials science, the unique electrochemical properties of bis(pentamethylcyclopentadienyl)iron(II) and its derivatives have been utilized in the development of solvatochromic indicators and probes. These compounds are designed to explore the solubility characteristics across a wide range of solvents, from water to paraffins, showcasing their application in studying solvent effects and interactions (Gameiro et al., 2000). Furthermore, the structural and electronic characteristics of bis(pentamethylcyclopentadienyl)iron(II) complexes have been harnessed for understanding redox-controlled polymerization processes, which are essential for creating polymers with tailored properties (Biernesser et al., 2013).
Molecular Structure and Reactivity Studies
The study of bis(pentamethylcyclopentadienyl)iron(II) complexes extends to exploring their molecular structures and reactivity patterns. Such investigations provide insights into the ligand field effects, coordination geometries, and electronic structures, which are fundamental for predicting and rationalizing the reactivity and stability of these complexes. Notably, research into the synthesis, characterization, and reactivity of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II) illuminates the versatile coordination behavior and potential catalytic applications of these systems (Rieb et al., 2014).
安全和危害
Bis(pentamethylcyclopentadienyl)iron(II) is considered stable and incompatible with strong oxidizing agents . It is recommended to avoid dust formation and breathing mist, gas, or vapors . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
. This suggests potential future directions in the exploration of its properties and applications in material science and nanotechnology.
属性
CAS 编号 |
12126-50-0 |
|---|---|
产品名称 |
Bis(pentamethylcyclopentadienyl)iron(II) |
分子式 |
C20H30Fe 10* |
分子量 |
326.3 g/mol |
IUPAC 名称 |
iron;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |
InChI 键 |
VKRKSGODPDKGAD-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
规范 SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



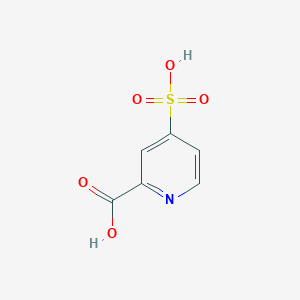
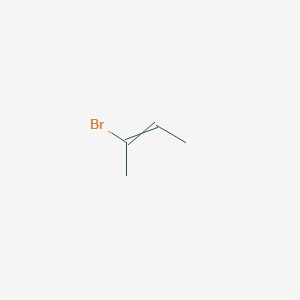
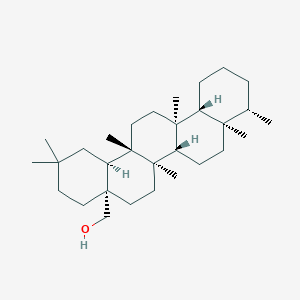
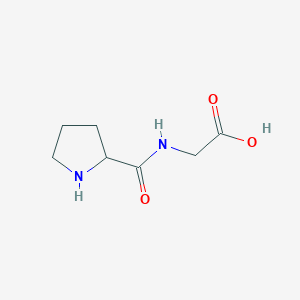
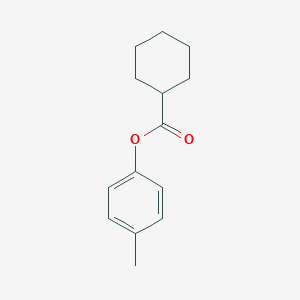
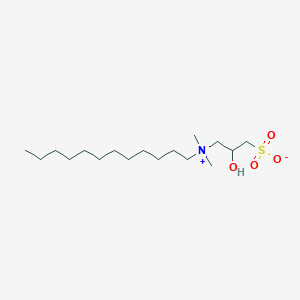

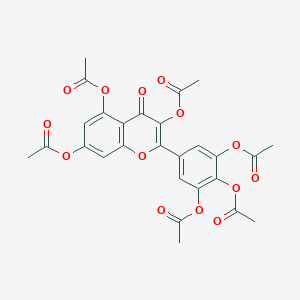
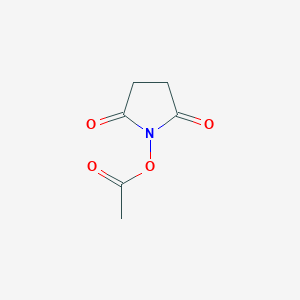
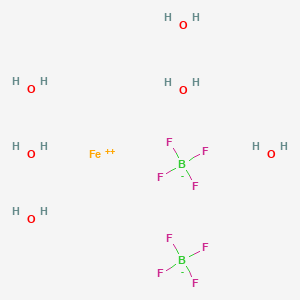
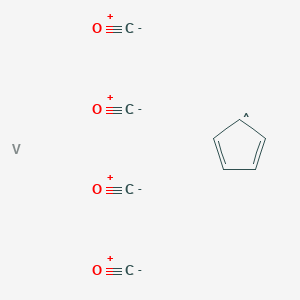
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
